C22 Chain Length Lowers Critical Micelle Concentration
Docosan-1-amine hydrobromide possesses a C22 alkyl chain, which thermodynamically predicts a critical micelle concentration (CMC) multiple orders of magnitude lower than shorter-chain n-alkylamine hydrobromide homologs [1]. The micellization behavior of RNH3Br salts has been established from thermodynamic studies of the homologous series (ethyl through n-octyl), demonstrating that CMC decreases exponentially with increasing alkyl chain length due to enhanced hydrophobic driving force [1]. While direct CMC measurement for the C22 analog is absent from the primary literature, the established thermodynamic trend allows class-level inference: the C22 compound will exhibit a far lower CMC and greater surface activity than shorter-chain comparators, which is the primary differentiator for applications requiring high surface activity at minimal concentration [1].
| Evidence Dimension | Predicted relative critical micelle concentration (CMC) based on chain-length trend |
|---|---|
| Target Compound Data | C22 chain length; extrapolated CMC ~10⁻⁵–10⁻⁶ M (class inference from homolog trend) |
| Comparator Or Baseline | n-Octylamine hydrobromide (C8): CMC ~0.2–0.3 M (measured) [1] |
| Quantified Difference | Predicted 10⁴–10⁵-fold lower CMC for C22 vs. C8 |
| Conditions | Aqueous solution at 25 °C; class-level extrapolation from homologous series R = ethyl to n-octyl |
Why This Matters
This substantial difference in CMC means C22 requires far lower concentration to achieve surfactant effects, directly impacting cost-in-use and formulation efficiency for applications such as emulsification, corrosion inhibition, or Langmuir-Blodgett film deposition.
- [1] De Lisi, R., Perron, G., Paquette, J., & Desnoyers, J. E. (1981). Thermodynamics of micellar systems: activity and entropy of sodium decanoate and n-alkylamine hydrobromides in water. Canadian Journal of Chemistry, 59(13), 1865-1871. View Source
